4-(Butylamino)benzoyl chloride
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Overview
Description
4-(Butylamino)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It consists of a benzene ring substituted with a butylamino group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Butylamino)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of amines by acyl chlorides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:
- Dissolve the amine (butylamine) in an aqueous alkaline solution (e.g., sodium hydroxide).
- Gradually add benzoyl chloride to the solution with vigorous stirring.
- The reaction mixture is then allowed to react, forming the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids.
Reduction Reactions: It can be reduced to form corresponding benzyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acids: Formed from oxidation reactions.
Benzyl Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-(Butylamino)benzoyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Butylamino)benzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butylamino group.
4-(Butylamino)benzoic Acid: Similar but contains a carboxylic acid group instead of the carbonyl chloride group.
Uniqueness
4-(Butylamino)benzoyl chloride is unique due to the presence of both the butylamino group and the carbonyl chloride group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(butylamino)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFARVAXZMZTXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536761 |
Source
|
Record name | 4-(Butylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93959-20-7 |
Source
|
Record name | 4-(Butylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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